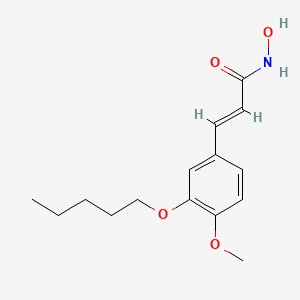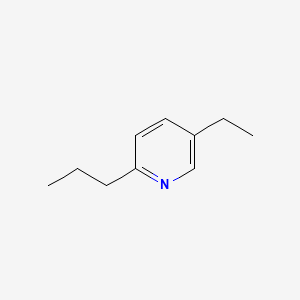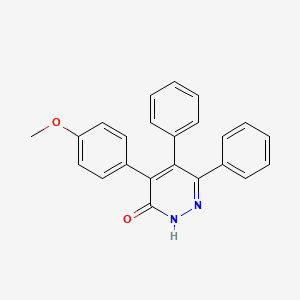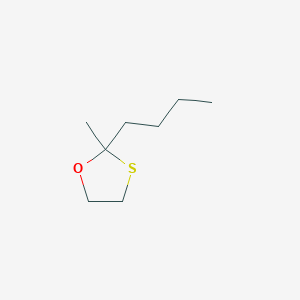
2-Butyl-2-methyl-1,3-oxathiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-methyl-1,3-oxathiolane is a heterocyclic compound that belongs to the class of 1,3-oxathiolanes. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-1,3-oxathiolane can be achieved through several methods. One efficient approach involves the cyclization reaction between strained heterocyclic compounds and heterocumulenes. For instance, the reaction between carbon disulfide (CS2) and 2-methyloxirane in the presence of pyridine as a base and nitromethane as a solvent at ambient conditions yields 5-methyl-1,3-oxathiolane-2-thione . The reaction conditions can be optimized by varying the base and solvent used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The choice of catalysts and solvents is crucial to ensure high yield and purity. Organocatalysts are often preferred due to their low cost, low toxicity, and insensitivity to moisture and oxygen .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-2-methyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces thiol derivatives .
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-methyl-1,3-oxathiolane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Butyl-2-methyl-1,3-oxathiolane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as a chain terminator in nucleic acid synthesis, thereby inhibiting viral replication . The sulfur atom in the oxathiolane ring plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
2-Butyl-2-methyl-1,3-oxathiolane can be compared with other similar compounds, such as:
1,3-Thiazolidines: These compounds also contain a five-membered ring with sulfur but differ in their chemical reactivity and applications.
1,3-Dioxolanes: These compounds have a similar ring structure but contain two oxygen atoms instead of one oxygen and one sulfur atom.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity compared to other heterocycles .
Eigenschaften
CAS-Nummer |
26990-59-0 |
|---|---|
Molekularformel |
C8H16OS |
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
2-butyl-2-methyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |
InChI-Schlüssel |
ICMGYDYBCRBIRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(OCCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


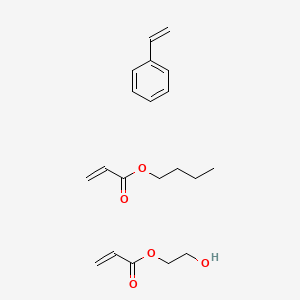

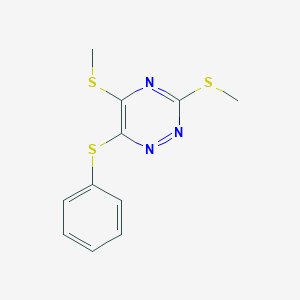
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)



